Cas no 2680726-07-0 (benzyl 7-bromo-1H,2H,3H-pyrido2,3-b1,4oxazine-1-carboxylate)

Benzyl 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-1-carboxylate is a brominated heterocyclic compound featuring a fused pyrido-oxazine core with a benzyl carboxylate substituent. This structure offers versatility as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The bromine atom at the 7-position enables further functionalization via cross-coupling reactions, enhancing its utility in medicinal chemistry. The benzyl ester group provides stability while allowing selective deprotection under mild conditions. Its rigid bicyclic framework may contribute to binding affinity in target-oriented synthesis. The compound is typically handled under inert conditions due to its sensitivity to moisture and light.
benzyl 7-bromo-1H,2H,3H-pyrido2,3-b1,4oxazine-1-carboxylate structure
2680726-07-0 structure
Product name:benzyl 7-bromo-1H,2H,3H-pyrido2,3-b1,4oxazine-1-carboxylate
CAS No:2680726-07-0
MF:C15H13BrN2O3
MW:349.179322957993
CID:5672016
PubChem ID:165933533

benzyl 7-bromo-1H,2H,3H-pyrido2,3-b1,4oxazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • benzyl 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
    • EN300-26862563
    • 2680726-07-0
    • benzyl 7-bromo-1H,2H,3H-pyrido2,3-b1,4oxazine-1-carboxylate
    • Inchi: 1S/C15H13BrN2O3/c16-12-8-13-14(17-9-12)20-7-6-18(13)15(19)21-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2
    • InChI Key: BXOALNDTFIPFCL-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C2C(=C1)N(C(=O)OCC1C=CC=CC=1)CCO2

Computed Properties

  • Exact Mass: 348.01095g/mol
  • Monoisotopic Mass: 348.01095g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.7Ų
  • XLogP3: 2.9

benzyl 7-bromo-1H,2H,3H-pyrido2,3-b1,4oxazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26862563-2.5g
benzyl 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
2680726-07-0
2.5g
$2379.0 2023-09-11
Enamine
EN300-26862563-0.1g
benzyl 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
2680726-07-0
0.1g
$1068.0 2023-09-11
Enamine
EN300-26862563-0.5g
benzyl 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
2680726-07-0
0.5g
$1165.0 2023-09-11
Enamine
EN300-26862563-0.25g
benzyl 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
2680726-07-0
0.25g
$1117.0 2023-09-11
Enamine
EN300-26862563-5g
benzyl 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
2680726-07-0
5g
$3520.0 2023-09-11
Enamine
EN300-26862563-1.0g
benzyl 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
2680726-07-0
1g
$1214.0 2023-05-24
Enamine
EN300-26862563-0.05g
benzyl 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
2680726-07-0
0.05g
$1020.0 2023-09-11
Enamine
EN300-26862563-5.0g
benzyl 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
2680726-07-0
5g
$3520.0 2023-05-24
Enamine
EN300-26862563-10.0g
benzyl 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
2680726-07-0
10g
$5221.0 2023-05-24
Enamine
EN300-26862563-1g
benzyl 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
2680726-07-0
1g
$1214.0 2023-09-11

benzyl 7-bromo-1H,2H,3H-pyrido2,3-b1,4oxazine-1-carboxylate Related Literature

Additional information on benzyl 7-bromo-1H,2H,3H-pyrido2,3-b1,4oxazine-1-carboxylate

Introduction to Benzyl 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-1-carboxylate (CAS No. 2680726-07-0)

Benzyl 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-1-carboxylate is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2680726-07-0, represents a unique structural motif that combines a pyrido[2,3-b][1,4]oxazine core with a brominated substituent and a benzyl ester group. The presence of these functional groups makes it a promising candidate for further exploration in medicinal chemistry.

The pyrido[2,3-b][1,4]oxazine scaffold is particularly interesting due to its structural versatility and potential biological activity. This class of compounds has been studied extensively for their role in modulating various biological pathways, including those involved in inflammation, neurodegeneration, and cancer. The bromine atom at the 7-position of the pyrido[2,3-b][1,4]oxazine ring enhances the electrophilicity of the molecule, making it more reactive in various chemical transformations. This reactivity is crucial for further derivatization and optimization of the compound for therapeutic applications.

The benzyl ester group at the 1-position of the molecule not only serves as a protecting group but also contributes to the overall solubility and bioavailability of the compound. This feature is particularly important in drug design, as it allows for easier administration and absorption in biological systems. Additionally, the ester group can be readily hydrolyzed under physiological conditions to release a free carboxylic acid functionality, which can be further functionalized to produce more complex derivatives.

Recent studies have highlighted the potential of benzyl 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-1-carboxylate as a lead compound for developing novel therapeutic agents. Researchers have been particularly interested in its ability to interact with specific biological targets such as kinases and transcription factors. For instance, preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain kinases involved in cancer progression. These findings are supported by experimental data showing that analogs of this compound can modulate kinase activity in vitro.

The bromine substituent on the pyrido[2,3-b][1,4]oxazine ring also opens up possibilities for cross-coupling reactions, which are widely used in synthetic organic chemistry to construct complex molecular architectures. Techniques such as Suzuki-Miyaura coupling and Buchwald-Hartwig coupling can be employed to introduce diverse substituents at various positions of the molecule. This flexibility allows chemists to fine-tune the properties of the compound, such as its binding affinity and metabolic stability.

In addition to its potential therapeutic applications, benzyl 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-1-carboxylate has been explored as a building block for more complex pharmacophores. By incorporating additional functional groups or modifying existing ones, researchers can generate novel compounds with enhanced biological activity. For example, replacing the benzyl ester with other leaving groups can lead to new derivatives that exhibit different pharmacological profiles.

The synthesis of benzyl 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-1-carboxylate involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps in the synthesis include condensation reactions to form the pyrido[2,3-b][1,4]oxazine core followed by bromination and esterification. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound.

From a regulatory perspective,the compound is subject to standard guidelines for pharmaceutical development,ensuring that it meets safety and efficacy requirements before being considered for clinical use。Collaborative efforts between chemists,biologists,and clinicians are essential for translating laboratory findings into viable therapeutic options.

The future prospects of benzyl 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-1-carboxylate are promising,with ongoing research aimed at expanding its applications in drug discovery。By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design,scientists hope to uncover new therapeutic potentials for this versatile compound。

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.